Ethanesulfonic acid, 2-hydroxy-, methyl ester

Vue d'ensemble

Description

Ethanesulfonic acid, also known as esylic acid, is a sulfonic acid with the chemical formula CH3CH2SO3H . The conjugate base is known as ethanesulfonate or, when used in pharmaceutical formulations, as esilate . It is a colorless liquid . The methyl ester of Ethanesulfonic acid is transparent at around 157 nm region, and is used in DFT calculations of vacuum-UV spectra in order to design the vinyl alkylsulfonate polymers for vacuum-UV photoresist applications .

The product was obtained in the same manner as above route (1), instead of bis (2-hydroxyethyl)disulfide 154 g (1.00 mol), diethyl disulfide 122 g (1.00 mol) was added, the temperature was maintained at 45 °C by flowing 19 °C cooling water at the flow rate of 140mL/minute into the condenser and the temperature was maintained at 75 °C for 2 hours .

Molecular Structure Analysis

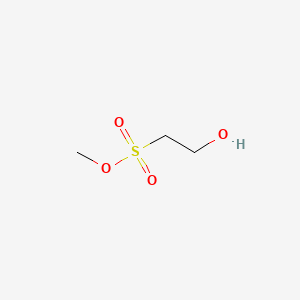

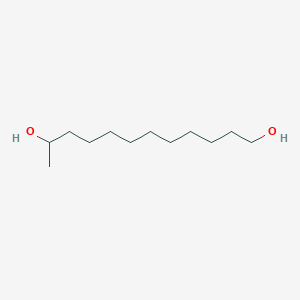

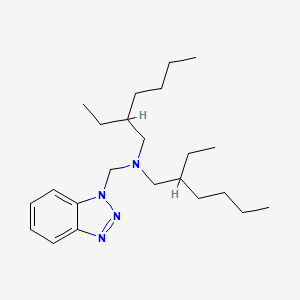

The molecular formula of Ethanesulfonic acid, 2-hydroxy-, methyl ester is C3H8O3S . The molecular weight is 124.16 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis

Ethanesulfonic acid is a colorless liquid . It has a molar mass of 110.13 g/mol . It has a density of 1.35 g/mL . It has a melting point of -17 °C and a boiling point of 122–123 °C at 0.01 mmHg . It is soluble in water .Applications De Recherche Scientifique

- Significance : Antagonists of AMPA receptors are potential candidates for treating neurological disorders such as epilepsy, stroke, and amyotrophic lateral sclerosis .

- Experimental Evidence : PD-160725 2-hydroxyethanesulfonate inhibits GluA1 channels expressed in Xenopus oocytes. It effectively modulates AMPA receptor activity .

AMPA Receptor Modulation

Layered Double Hydroxides (LDHs)

Safety and Hazards

Orientations Futures

Methyl Ethanesulfonate is a sulfonic acid ester that is transparent at around 157 nm region, and is used in DFT calculations of vacuum-UV spectra in order to design the vinyl alkylsulfonate polymers for vacuum-UV photoresist applications . This suggests potential future directions in the field of polymer design and vacuum-UV photoresist applications.

Mécanisme D'action

Target of Action

Methyl 2-hydroxyethanesulfonate, also known as 2-methoxysulfonylethanol or Ethanesulfonic acid, 2-hydroxy-, methyl ester, primarily targets the AMPA receptors . These receptors are the primary mediators of fast excitatory synaptic transmission in the mammalian brain .

Mode of Action

The compound acts as an AMPA receptor antagonist . Antagonists of AMPA receptors are potential treatment candidates for several neurological disorders, including epilepsy, stroke, and amyotrophic lateral sclerosis . The compound’s alkyl-oxygen bonds undergo fission and react within the intracellular milieu .

Biochemical Pathways

The compound affects several key metabolic pathways. These include pentose and glucuronate interconversions , starch and sucrose metabolism , and cysteine and methionine metabolism . The differential proteins corresponding to alterations in metabolism across the metabolic network were identified using iTRAQ-based quantitative proteomics analysis .

Pharmacokinetics

It is known that most drug metabolism is achieved by glucuronidation

Result of Action

The compound’s action results in the inhibition of GluA1 channels expressed in Xenopus oocytes . This inhibition is reversible and occurs upon the application of the compound . In addition, the compound exhibits swelling behavior in water, forming a viscous gel upon contact .

Action Environment

The compound is used in various industries, including electroplating and detergents . It can also be used as a descaling agent for woolen products, an intermediate for daily chemical products (such as shampoo, high-grade soap, etc.), a pharmaceutical raw material, and an intermediate for fine chemical products . The compound’s action, efficacy, and stability may be influenced by these different environmental factors.

Propriétés

IUPAC Name |

methyl 2-hydroxyethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O4S/c1-7-8(5,6)3-2-4/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDOMBFXFIFOFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70230918 | |

| Record name | Ethanesulfonic acid, 2-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanesulfonic acid, 2-hydroxy-, methyl ester | |

CAS RN |

81171-21-3 | |

| Record name | Ethanesulfonic acid, 2-hydroxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081171213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, 2-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide](/img/structure/B3057408.png)